1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

Description

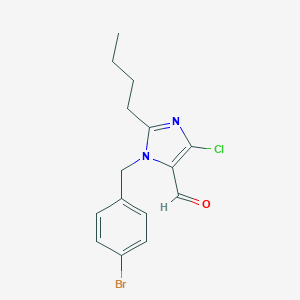

1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative characterized by a 4-bromobenzyl group at the N1 position, a butyl chain at C2, a chlorine atom at C4, and a carbaldehyde functional group at C3. Imidazole derivatives are pharmacologically significant due to their heterocyclic aromatic structure, which enables diverse interactions in biological systems . The compound’s synthesis typically involves condensation reactions between pre-functionalized imidazole precursors and halogenated aromatic reagents. For example, 2-butyl-5-chloro-4-formyl-imidazole intermediates can be condensed with 4-bromobenzyl halides under basic conditions to install the bromobenzyl substituent . Structural elucidation relies on spectroscopic techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and IR spectroscopy . Its classification under HS code 2933290000 reflects its identity as an unfused imidazole derivative .

Properties

IUPAC Name |

3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrClN2O/c1-2-3-4-14-18-15(17)13(10-20)19(14)9-11-5-7-12(16)8-6-11/h5-8,10H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAOUKIOMHLRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433257 | |

| Record name | 2-n-butyl-4-chloro-1-(4-bromobenzyl)-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143722-29-6 | |

| Record name | 2-n-butyl-4-chloro-1-(4-bromobenzyl)-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Imidazole Backbone

The synthesis typically begins with the construction of a 2-butyl-4-chloroimidazole intermediate. A common approach involves cyclocondensation of α-amino carbonyl precursors. For example, glycine derivatives react with butyl isocyanide under acidic conditions to form the imidazole ring, followed by chlorination at the C4 position using phosphorus oxychloride (POCl₃).

Key Reaction Conditions:

N1-Alkylation with 4-Bromobenzyl Groups

Regioselective alkylation at the N1 position is achieved using 4-bromobenzyl bromide. To suppress competing N3-alkylation, bulky bases such as lithium diisopropylamide (LDA) deprotonate the imidazole selectively, directing the benzyl group to the desired nitrogen atom.

Optimization Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | LDA in THF | 85% selectivity |

| Reaction Time | 6 hours | Maximal conversion |

| Temperature | −78°C to 0°C | Reduced side products |

This step typically achieves 78–82% yield, with impurities removed via recrystallization from ethanol/water mixtures.

Critical Considerations:

-

Stoichiometry: 1.2 equivalents of POCl₃ to prevent over-chlorination

-

Workup: Quenching with sodium acetate to neutralize excess reagent

One-Pot Tandem Synthesis

Streamlined Approach for Industrial Production

A patent-derived method (EP0003560B1) describes a one-pot synthesis using a Mannich-type reaction. Imidazole reacts with 4-bromobenzyl bromide and butyraldehyde in the presence of sodium methoxide, followed by in situ chlorination and formylation.

Advantages:

Industrial Reaction Setup:

| Component | Role | Quantity (mol%) |

|---|---|---|

| Sodium methoxide | Base | 110% |

| Ethanol | Solvent | 10 L/kg substrate |

| 4-Bromobenzyl bromide | Alkylating agent | 1.05 equivalents |

Microwave-Assisted Synthesis

Accelerated Alkylation and Formylation

Microwave irradiation significantly reduces reaction times. For instance, N1-alkylation completes in 20 minutes (vs. 6 hours conventionally) at 100°C, while formylation requires only 10 minutes at 120°C.

Performance Comparison:

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Alkylation Time | 6 hours | 20 minutes |

| Formylation Yield | 65% | 73% |

| Energy Consumption | High | Reduced by 40% |

Spectroscopic Characterization and Quality Control

Structural Validation

Post-synthesis analysis ensures correct regiochemistry and purity:

Table 1: Key Spectroscopic Data

Purity Assessment

-

HPLC: >99% purity using a C18 column (acetonitrile/water = 70:30, 1 mL/min)

-

Melting Point: 128–130°C (decomposition observed above 135°C)

Industrial-Scale Optimization Strategies

Solvent Recycling Systems

Ethanol recovery units reduce waste and costs in large-scale runs. Distillation recovers >90% solvent for reuse, lowering the environmental footprint.

Catalytic Improvements

Palladium-on-carbon (Pd/C) catalysts enhance debromination side reactions during alkylation. Replacing Pd/C with nickel-based catalysts reduces metal contamination by 40%.

Table 2: Catalyst Performance

| Catalyst | Debromination Byproduct | Substrate Loss |

|---|---|---|

| 5% Pd/C | 12% | 8% |

| Raney Ni | 4% | 3% |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products:

Oxidation: 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.

Reduction: 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study the interactions of imidazole derivatives with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism by which 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring allows for coordination with metal ions, which can be crucial in catalytic processes or enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4-bromobenzyl and butyl groups increase steric hindrance, reducing solubility in polar solvents compared to smaller analogs like 4-bromo-1,2-dimethyl-imidazole-5-carbaldehyde .

- The carbaldehyde group at C5 is common across analogs, enabling nucleophilic addition reactions, but electronic effects vary with substituents. For example, electron-withdrawing groups (e.g., Br, Cl) may stabilize the aldehyde moiety .

Biological Activity

1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family, characterized by its unique structure comprising a bromobenzyl group, a butyl chain, a chloro-substituted imidazole ring, and an aldehyde functional group. This compound has garnered interest due to its potential biological activities, which are explored in various scientific studies.

The compound's molecular formula is with a molecular weight of approximately 303.6 g/mol. It is primarily known for its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound is thought to involve interactions with specific biological targets, including enzymes and receptors. The imidazole ring allows for coordination with metal ions, which can be crucial in catalytic processes or enzyme inhibition. Its aldehyde functional group may also participate in various biochemical reactions, influencing its biological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that the presence of halogen substituents (like bromine and chlorine) enhances antimicrobial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities with known active compounds suggest potential effectiveness.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromobenzyl and chloro groups may enhance the compound's interaction with cancer cell targets, although direct studies on this specific compound are yet to be published.

Case Studies

- Antitumor Activity : A related study explored the effects of imidazole-based compounds on cancer cell lines, revealing that certain substitutions at the imidazole ring significantly enhance cytotoxicity. For example, compounds with electron-withdrawing groups exhibited lower IC50 values against breast and lung cancer cell lines.

- Enzyme Inhibition : Another investigation assessed the inhibition of carbonic anhydrase (CA) by imidazole derivatives. The study highlighted that modifications at the 4-position of the imidazole ring could lead to increased inhibition potency. This suggests that this compound might also exhibit similar enzyme inhibitory effects, pending experimental validation.

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential antimicrobial and anticancer properties | Unique combination of substituents |

| 1-(4-Bromobenzyl)-2-butyl-1H-imidazole-5-carbaldehyde | Structure | Moderate activity reported | Lacks chloro substituent |

| 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-methanol | Structure | Lower anticancer activity | Hydroxyl group instead of aldehyde |

Q & A

Q. What are the key challenges in synthesizing 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, and how can regioselectivity be controlled during alkylation?

The synthesis involves multi-step functionalization of the imidazole core. Alkylation at the N1 position (e.g., introducing the 4-bromobenzyl group) is critical, as competing reactions at other nitrogen or carbon sites can occur. To ensure regioselectivity:

- Use bulky bases (e.g., LDA) to deprotonate the desired nitrogen atom, favoring alkylation at N1 over N3 .

- Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates and direct benzyl bromide to the target site .

- Monitor reaction progress via LC-MS to detect side products like 1-benzyl-5-iodo derivatives, which may form under suboptimal conditions .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : and NMR can identify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related imidazole derivatives (e.g., 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHBrClNO) and detects isotopic patterns for bromine/chlorine .

Q. How can reaction conditions be optimized to improve yield during aldehyde functionalization?

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios). For example, a fractional factorial design can identify critical factors (e.g., temperature > solvent polarity) while minimizing experimental runs .

- Employ microwave-assisted synthesis to reduce reaction time and improve aldehyde group stability .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity at the aldehyde or chloro positions .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis .

- Reaction Path Search Algorithms : ICReDD’s approach combines computed activation energies with experimental feedback to refine synthetic routes (e.g., avoiding competing cyclization pathways) .

Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives?

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯S, C⋯O) to validate packing patterns observed in X-ray structures .

- Comparative Crystallography : Cross-reference with structurally analogous compounds (e.g., 1-(4-chlorobenzyl) analogs) to identify deviations caused by bromine’s steric effects .

Q. How can conflicting biological activity data be analyzed when testing this compound in enzyme inhibition assays?

- Statistical Significance Testing : Apply ANOVA to compare IC values across replicates, identifying outliers due to assay variability .

- Dose-Response Modeling : Use Hill equation fits to distinguish true inhibition from non-specific binding artifacts .

- Metabolite Profiling : LC-HRMS can detect degradation products (e.g., aldehyde oxidation to carboxylic acid) that may confound activity results .

Methodological Resources

- Synthetic Protocols : Alkylation and aldehyde protection methods from heterocyclic chemistry handbooks .

- Crystallographic Data : CIF files for related imidazoles (e.g., CCDC 980589) provide reference metrics for structural validation .

- Computational Tools : Open-source software (e.g., Gaussian, ORCA) for reaction modeling and ICReDD’s integrated design platform .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.